molecular formula C19H18ClN7O2 B2987934 N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)isobutyramide CAS No. 1170902-31-4

N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)isobutyramide

Cat. No.: B2987934
CAS No.: 1170902-31-4
M. Wt: 411.85
InChI Key: OQQMSTFELRMTFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)isobutyramide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core fused with a 3-methylpyrazole moiety and an isobutyramide side chain. The 3-chlorophenyl substituent at the pyrazolo-pyrimidinone scaffold introduces steric and electronic effects that may influence binding to biological targets, such as kinases or enzymes implicated in inflammatory or oncogenic pathways .

Crystallographic refinement of such compounds typically employs SHELXL, a program renowned for small-molecule structural determination . The compound’s stereochemical configuration and intermolecular interactions (e.g., hydrogen bonding, π-stacking) could be visualized using tools like ORTEP-3, which facilitates graphical representation of crystallographic data .

Properties

IUPAC Name

N-[2-[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN7O2/c1-10(2)17(28)22-15-7-11(3)25-27(15)19-23-16-14(18(29)24-19)9-21-26(16)13-6-4-5-12(20)8-13/h4-10H,1-3H3,(H,22,28)(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQMSTFELRMTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C(C)C)C2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)isobutyramide is a compound of significant interest in medicinal chemistry due to its potential anticancer properties and other biological activities. The compound features a complex structure with multiple functional groups, including a pyrazolo[3,4-d]pyrimidine scaffold, which has been associated with various pharmacological effects.

Structure and Properties

The molecular formula of the compound is C23H16ClN7O4C_{23}H_{16}ClN_7O_4, with a molecular weight of 489.88 g/mol. Its structural complexity includes:

  • A pyrazolo[3,4-d]pyrimidine ring system.
  • A chlorophenyl substituent.
  • An isobutyramide group.

These structural elements contribute to its biological activity and interaction with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold. For instance, derivatives of this scaffold have shown promising inhibitory activity against several cancer cell lines. One such study reported an IC50 value of 2.24 µM against A549 lung cancer cells for a related compound, significantly lower than the control drug doxorubicin (9.20 µM) . This suggests that compounds like this compound may exhibit similar or enhanced efficacy.

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Flow cytometric analysis has demonstrated that related compounds can significantly increase the percentage of apoptotic cells in treated populations, indicating that they may trigger programmed cell death pathways .

Additionally, studies have shown that these compounds can inhibit cell migration and suppress cell cycle progression, leading to DNA fragmentation in cancer cells . This multi-faceted approach to targeting cancer cells makes them valuable candidates for further research.

Other Biological Activities

Beyond anticancer effects, pyrazolo[3,4-d]pyrimidine derivatives have been implicated in various other biological activities:

  • Antiparasitic and Antifungal : Some derivatives exhibit significant activity against parasites and fungi.
  • Anti-inflammatory : These compounds may also possess anti-inflammatory properties, contributing to their therapeutic potential .

Study 1: Antitumor Activity in MCF-7 Cells

A recent study evaluated the effects of a phenylpyrazolo[3,4-d]pyrimidine derivative on MCF-7 breast cancer cells. The compound effectively inhibited tumor growth and induced apoptosis at low concentrations (IC50 values around 0.3 µM) . This highlights the potential for developing targeted therapies based on this scaffold.

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of pyrazolo[3,4-d]pyrimidines has shown that modifications to the core structure can significantly alter biological activity. For instance, changes to substituents on the pyrazolo ring can enhance or diminish anticancer potency . This information is crucial for designing more effective derivatives.

Data Summary Table

Compound NameActivityIC50 (µM)Cell Line
N-(1-(1-(3-chlorophenyl)-4-oxo...Antitumor2.24A549
Phenylpyrazolo[3,4-d]pyrimidineAntitumor0.3MCF-7
Pyrazolo derivativeAntiparasitic-Various

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Functional Groups
N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)isobutyramide Pyrazolo[3,4-d]pyrimidinone 3-Chlorophenyl, 3-methylpyrazole, isobutyramide Amide, ketone, chloroarene
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide () Pyrrole-carboxamide Trifluoromethylpyridine, 2-methylimidazole Carboxamide, trifluoromethyl
5-(Substituted phenyl)-N-methyl-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide () Pyrazole-carbothioamide Nitrophenyl, methylisoxazole Carbothioamide, nitroarene

Key Observations :

  • The target compound’s isobutyramide group contrasts with the carbothioamide in , which may alter solubility and hydrogen-bonding capacity.
  • The 3-chlorophenyl group in the target compound vs. trifluoromethylpyridine in introduces differences in lipophilicity and steric bulk, impacting membrane permeability and target binding .

Key Observations :

  • The target compound’s hypothetical $^1$H NMR profile would likely show distinct deshielded protons due to the electron-withdrawing 3-chlorophenyl group, contrasting with the trifluoromethylpyridine in .

Crystallographic and Computational Insights

  • Crystallography : SHELXL is critical for refining the target compound’s structure, particularly for resolving disorder in the pyrazole and chlorophenyl moieties . Comparatively, carbothioamide derivatives () may exhibit different packing modes due to sulfur’s polarizability.
  • Molecular Docking : While highlights docking studies for pyrazole-carbothioamides, the target compound’s isobutyramide group could enhance binding affinity to targets like kinases through stronger hydrogen bonding vs. carbothioamides’ hydrophobic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.